(1H-Benzoimidazol-2-yl)-benzyl-amine
Overview
Description
(1H-Benzoimidazol-2-yl)-benzyl-amine is a heterocyclic compound that features a benzimidazole ring fused to a benzene ring with an amine group attached to the benzyl position
Mechanism of Action
Target of Action
The primary target of (1H-Benzoimidazol-2-yl)-benzyl-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for therapeutic intervention .
Mode of Action
It is known that benzimidazole derivatives can interact with proteins and enzymes . This interaction could lead to changes in the function of the target, potentially inhibiting its activity and leading to therapeutic effects .
Biochemical Pathways
It has been suggested that benzimidazole derivatives can react with various free radicals , indicating that they may influence oxidative stress pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body .
Result of Action
It has been observed that benzimidazole derivatives can slow down tubulin polymerization , which could potentially disrupt cell division and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzoimidazol-2-yl)-benzyl-amine typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form the benzimidazole coreCommon reagents used in these reactions include formic acid, iron powder, and ammonium chloride .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating methods . The use of environmentally benign solvents like water and ethanol is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzoimidazol-2-yl)-benzyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-substituted benzimidazole derivatives, which exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
(1H-Benzoimidazol-2-yl)-benzyl-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Employed in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar biological activities.
2-Aminobenzimidazole: A derivative with an additional amino group, enhancing its reactivity and biological properties.
Benzimidazole-2-thione: Contains a sulfur atom, which imparts different chemical and biological characteristics.
Uniqueness
(1H-Benzoimidazol-2-yl)-benzyl-amine stands out due to its unique combination of the benzimidazole core and the benzylamine group, which provides a versatile platform for further functionalization and optimization for specific applications .
Properties
IUPAC Name |
N-benzyl-1H-benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMPPQGQNSTUGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27185-21-3 | |
Record name | N-benzyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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